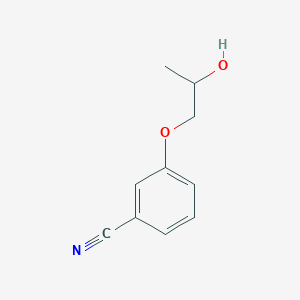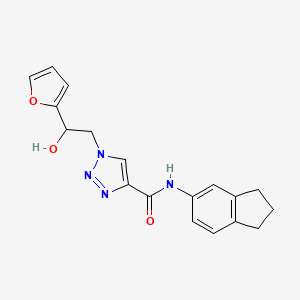![molecular formula C11H26Cl2N2 B2483039 [1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 1286273-73-1](/img/structure/B2483039.png)
[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C11H26Cl2N2 and its molecular weight is 257.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Molecular Structure
- The compound has been a focus in the study of various molecular structures and chemical interactions. For instance, its derivatives have been involved in investigations about the crystal and molecular structures, as seen in the synthesis and characterization of different compounds where piperidine rings often assume a chair conformation, and the geometry around sulfur atoms is typically distorted tetrahedral (Naveen et al., 2015), (Girish et al., 2008), (Prasad et al., 2008).
Medicinal Chemistry and Drug Discovery
- Various derivatives of "[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride" have been studied for their potential in medicinal applications. These derivatives have been explored for their roles in neurotransmission, with some showing promise as monoamine uptake inhibitors, hinting at potential applications in treating conditions like cocaine abuse (Meltzer et al., 2006). Other studies focus on the synthesis and characterization of Schiff bases, which are known for their wide range of pharmacological activities, including anticonvulsant properties (Pandey & Srivastava, 2011).
Bone Health and Osteoclast Activity
- Some derivatives of this compound have been studied for their potential in affecting bone health. For example, derivatives have shown moderate to high antiosteoclast and osteoblast activity, which is significant for conditions related to bone density and strength (G. S. Reddy et al., 2012).
Antioxidant Properties
- The compound's derivatives have also been studied for their antioxidant potency. For instance, a particular molecule synthesized from a derivative exhibited significant antioxidant efficacy when verified with DPPH and ABTS methods, showcasing the potential for combating oxidative stress (Dineshkumar & Parthiban, 2022).
Chemical Reactions and Synthesis Processes
- The compound and its derivatives have been essential in studying various synthesis processes and chemical reactions, providing insights into the formation of complex molecular structures and the conditions favorable for such syntheses (Jafari, 2018), (Klimova et al., 2013).
Eigenschaften
IUPAC Name |
(1-pentan-3-ylpiperidin-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-11(4-2)13-7-5-10(9-12)6-8-13;;/h10-11H,3-9,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHLJVJOWXGHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2482958.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2482960.png)
![3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride](/img/structure/B2482961.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2482963.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2482964.png)




![4-[(3E)-3-(6-chloro-2-oxo-4-phenylquinolin-3-ylidene)-5-(4-methoxyphenyl)pyrazolidin-1-yl]-4-oxobutanoic acid](/img/structure/B2482974.png)

![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2482976.png)
